molecular formula C18H18FN3O3 B2400817 2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide CAS No. 2411255-39-3

2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide

Cat. No. B2400817
CAS RN: 2411255-39-3
M. Wt: 343.358
InChI Key: TYUCTFFAAVXXPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a quinoline ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability. The presence of a fluoro group can influence the compound’s reactivity and electronic properties. The carboxamide group can participate in hydrogen bonding, which can influence the compound’s solubility and its interactions with biological molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the fluoro group can undergo nucleophilic aromatic substitution reactions under certain conditions . The carboxamide group can participate in various reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluoro group can influence the compound’s polarity, lipophilicity, and electronic properties . The carboxamide group can participate in hydrogen bonding, which can influence the compound’s solubility .

properties

IUPAC Name

2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-5-14(10-15(12)22)21-18(24)13-6-7-20-16(19)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUCTFFAAVXXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide

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